Molecular Weight and Ligand Efficiency Differentiation Against Phenylacetamide Analog (CHEMBL1405512)
The target compound (MW = 263.32 Da) is significantly smaller than its 2-phenylacetamide analog CHEMBL1405512 (MW = 366.44 Da) [1]. In fragment- and lead-oriented libraries, this 103 Da reduction translates into a higher ligand efficiency (LE) if similar potency is maintained. For JNK3, a close analog (N-{3-cyano-6-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl}-1-naphthalenecarboxamide) exhibits a pIC50 of 6.7 (approx. IC50 = 0.20 µM) [2]. While direct potency data for the target compound are not publicly disclosed, its lower molecular weight suggests it may serve as a more efficient starting point for fragment growth with preserved or improved LE.
| Evidence Dimension | Molecular Weight (MW) and potential Ligand Efficiency |
|---|---|
| Target Compound Data | MW = 263.32 Da; LE cannot be calculated without experimental IC50 |
| Comparator Or Baseline | CHEMBL1405512 (phenylacetamide analog): MW = 366.44 Da; N-{3-cyano-6-[3-(1-piperidinyl)propanoyl]-...}-1-naphthalenecarboxamide: pIC50 = 6.7 (JNK3) |
| Quantified Difference | ΔMW = 103 Da lower for target compound; LE advantage projected if IC50 ≤ comparator |
| Conditions | Calculated molecular weights; JNK3 pIC50 from in vitro enzymatic assay (PDB 2O0U reference compound) |
Why This Matters
For procurement in fragment-based drug discovery, the lower MW of the target compound makes it a superior starting point for optimizing LE, a key metric in lead selection.
- [1] ChEMBL Database. CHEMBL1405512 Compound Report. https://www.ebi.ac.uk/chembl/ (accessed 2026-05-09). View Source
- [2] RCSB PDB. 2O0U: Crystal structure of human JNK3 complexed with N-{3-cyano-6-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl}-1-naphthalenecarboxamide. https://www.rcsb.org/structure/2O0U (accessed 2026-05-09). View Source
